(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one
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Overview
Description
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one is a complex organic compound with a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve catalytic pyrolysis of cellulose, which has been shown to produce similar bicyclic structures . The process typically involves the use of catalysts such as Sn-MCM-41, montmorillonite K10, or aluminum titanate nanopowder at high temperatures (350-500°C) to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,5S,8r)-3-Azabicyclo[3.2.1]octane-8-carbonitrile
Uniqueness
What sets (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and oxo groups. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
848084-56-0 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H9NO4/c8-4-3-1-7-5(9)6(4,10)2-11-3/h3-4,8,10H,1-2H2,(H,7,9)/t3-,4+,6+/m0/s1 |
InChI Key |
QVCLPRPWHFBMTQ-MRKVFDINSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@](CO2)(C(=O)N1)O)O |
Canonical SMILES |
C1C2C(C(CO2)(C(=O)N1)O)O |
Origin of Product |
United States |
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